Tert-butyl 4-(3-fluorobenzyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[(3-fluorophenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-9-7-18(8-10-19)12-13-5-4-6-14(17)11-13/h4-6,11H,7-10,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTARVOTAOMDPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627386 | |
| Record name | tert-Butyl 4-[(3-fluorophenyl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203047-34-1 | |
| Record name | 1,1-Dimethylethyl 4-[(3-fluorophenyl)methyl]-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203047-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-[(3-fluorophenyl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of tert-Butyl Piperazine-1-carboxylate with 3-Fluorobenzyl Halides
The most widely reported method involves alkylation of tert-butyl piperazine-1-carboxylate with 3-fluorobenzyl bromide or chloride. The reaction proceeds under mild basic conditions to deprotonate the piperazine nitrogen, facilitating nucleophilic attack on the benzyl halide.
- Reagents :
- tert-Butyl piperazine-1-carboxylate (1.0 equiv)
- 3-Fluorobenzyl bromide (1.1 equiv)
- Potassium carbonate (2.0 equiv)
- Solvent: Anhydrous dimethylformamide (DMF) or acetonitrile
- Conditions :
- Temperature: 60–80°C
- Duration: 12–24 hours
- Workup :
- Dilution with water, extraction with ethyl acetate
- Purification via silica gel chromatography (hexane:ethyl acetate, 3:1 → 1:1)
- Yield : 75–85%
Key Mechanistic Insight :
The tert-butyl group sterically shields the adjacent nitrogen, directing alkylation to the less hindered piperazine nitrogen. Fluorine’s electron-withdrawing effect accelerates the reaction by polarizing the benzyl halide’s C–X bond.
Reductive Amination of 3-Fluorobenzaldehyde
Two-Step Synthesis via Imine Formation
An alternative route employs reductive amination to install the benzyl group, avoiding halogenated intermediates.
- Reagents :
- Piperazine (2.0 equiv)
- 3-Fluorobenzaldehyde (1.0 equiv)
- Molecular sieves (4 Å)
- Solvent: Toluene
- Conditions :
- Reflux under nitrogen for 6 hours
Step 2: Boc Protection and Reduction :
- Reagents :
- Di-tert-butyl dicarbonate (1.1 equiv)
- Sodium triacetoxyborohydride (2.0 equiv)
- Solvent: Dichloromethane
- Conditions :
- 0°C → room temperature, 12 hours
- Yield : 65–70% (over two steps)
Advantages :
- Avoids handling air-sensitive benzyl halides.
- Enables modular substitution of the benzyl group.
Solid-Phase Synthesis for High-Throughput Applications
Resin-Bound Piperazine Derivatives
Industrial-scale production often employs solid-supported synthesis to streamline purification.
Protocol :
- Resin : Wang resin-functionalized piperazine
- Reagents :
- 3-Fluorobenzyl mesylate (1.5 equiv)
- N,N-Diisopropylethylamine (3.0 equiv)
- Solvent: N-Methylpyrrolidone (NMP)
- Conditions :
- 50°C, 8 hours
- Cleavage :
- Trifluoroacetic acid (TFA)/dichloromethane (1:1), 2 hours
- Yield : 90–95% (HPLC purity >99%)
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 85% | 98% | High | Moderate |
| Reductive Amination | 70% | 95% | Moderate | Low |
| Solid-Phase Synthesis | 95% | 99% | Industrial | High |
Key Observations :
- Nucleophilic substitution balances cost and yield for lab-scale synthesis.
- Solid-phase methods, while costly, are optimal for kilogram-scale production.
Industrial-Scale Optimization Strategies
Continuous Flow Reactor Systems
Recent patents describe transitioning from batch to flow chemistry to enhance reproducibility:
Solvent Recycling
DMF recovery via vacuum distillation reduces waste by 40% in large-scale runs.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine ring’s secondary amines and the fluorobenzyl group participate in nucleophilic substitution.
Key reactions :
-
Aromatic fluorodeboronation : The 3-fluorobenzyl group can undergo Suzuki-Miyaura coupling with boronic acids under Pd catalysis. For example, coupling with arylboronic acids yields biaryl derivatives (e.g., 3-aryl-5-fluorobenzyl products) at 80–90°C with Pd(PPh₃)₄ and Na₂CO₃ in THF/H₂O.
-
Piperazine alkylation : The secondary amine reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form quaternary ammonium salts .
Conditions and outcomes :
Deprotection and Functional Group Interconversion
The tert-butyl carbamate group is cleaved under acidic conditions to expose the piperazine’s primary amine.
Key reactions :
-
Acid-mediated deprotection : Treatment with TFA in DCM (1:1 v/v, 2 h, RT) removes the Boc group, yielding 4-(3-fluorobenzyl)piperazine .
-
Reductive amination : The deprotected amine reacts with aldehydes (e.g., benzaldehyde) and NaBH₃CN in MeOH to form secondary amines .
Conditions :
Oxidation and Reduction Pathways
The fluorobenzyl moiety and piperazine ring undergo redox transformations.
Key reactions :
-
Oxidation of benzyl group : MnO₂ in acetone oxidizes the benzyl position to a ketone (e.g., 3-fluorophenyl piperazine ketone) .
-
Piperazine ring oxidation : mCPBA in DCM epoxidizes the piperazine ring, forming an N-oxide derivative .
Outcomes :
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzyl oxidation | MnO₂, acetone, reflux, 6 h | 3-Fluorophenyl piperazine ketone | 40–50% | |
| Piperazine N-oxidation | mCPBA, DCM, 0°C to RT, 4 h | Piperazine N-oxide | 60–70% |
Cross-Coupling and Cycloaddition Reactions
The fluorobenzyl group participates in transition-metal-catalyzed cross-couplings.
Key reactions :
-
Buchwald-Hartwig amination : Reacts with aryl halides (e.g., 4-bromoanisole) using Pd₂(dba)₃/Xantphos to form arylpiperazines .
-
Click chemistry : The alkyne-functionalized derivative undergoes Cu-catalyzed azide-alkyne cycloaddition (CuAAC) with azides to form triazoles .
Data :
Stability and Degradation
The compound’s stability under varying conditions:
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-(3-fluorobenzyl)piperazine-1-carboxylate is primarily investigated for its potential therapeutic properties:
- Targeting MLKL : The compound interacts with the Mixed Lineage Kinase domain-Like pseudokinase (MLKL), which plays a critical role in necroptosis, a form of programmed cell death. By modulating MLKL activity, this compound may help prevent excessive cell death in various pathological conditions .
- Drug Development : It serves as a lead compound for developing novel drugs targeting diseases associated with necroptosis, such as neurodegenerative disorders and certain cancers .
The biological activity of this compound has been explored through various studies:
- Cell Death Modulation : In vitro studies have shown that this compound can significantly inhibit MLKL-mediated cell death. This suggests its potential utility in therapeutic contexts where necroptosis is implicated .
- Binding Affinity Studies : The compound can be used in assays to assess the binding affinity and specificity towards MLKL, providing insights into its pharmacodynamics .
In Vitro Research Findings
- Cell Viability Assays : Studies demonstrated that cells treated with this compound exhibited significantly higher viability compared to control groups subjected to necroptotic stimuli. This highlights the compound's protective effects against cell death .
- Mechanistic Insights : Further investigations revealed that the compound's interaction with MLKL leads to its degradation, effectively inhibiting the necroptotic pathway. This mechanism positions it as a promising candidate for therapeutic development against diseases characterized by dysregulated cell death .
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-fluorobenzyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with receptors or enzymes, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity to its targets, while the tert-butyl group can increase its stability and bioavailability. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Reactivity : The formyl group in allows for further derivatization, unlike the inert fluorine in the target compound.
Physical and Chemical Properties
- Lipophilicity : Fluorine and trifluoromethyl groups (e.g., ) increase logP, enhancing membrane permeability.
- Solubility: Pyrimidine-ether derivatives (e.g., ) exhibit reduced aqueous solubility due to aromaticity, whereas amino-substituted analogs (e.g., ) are more polar.
- Stability : The Boc group in all compounds provides acid-labile protection, but nitro-substituted analogs (e.g., ) may exhibit reduced stability under reductive conditions.
Biological Activity
Tert-butyl 4-(3-fluorobenzyl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Chemical Structure and Synthesis
The chemical structure of this compound is characterized by a piperazine core substituted with a tert-butyl group and a 3-fluorobenzyl moiety. The synthesis typically involves the reaction of tert-butyl piperazine-1-carboxylic acid with 3-fluorobenzyl chloride under basic conditions, leading to the formation of the desired ester.
This compound has been studied for its interaction with various biological targets. Preliminary studies suggest that it may function as a selective inhibitor of certain kinases, which play critical roles in cell signaling pathways related to cancer and inflammation. The compound's ability to bind to the kinase-inactive conformation enhances its selectivity towards specific targets, potentially reducing off-target effects associated with less selective inhibitors .
Pharmacological Profiles
The compound exhibits several pharmacological activities:
- Anticancer Activity : In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells. Flow cytometry assays revealed that the compound triggers apoptotic pathways by increasing caspase-3 activity, indicating its potential as an anticancer agent .
- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties by modulating cytokine release and inhibiting pathways associated with inflammation. For instance, it has shown effectiveness in reducing levels of pro-inflammatory markers in animal models of arthritis and sepsis .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Model | Observed Effect | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | Induction of apoptosis | |
| U-937 | Increased caspase-3 activity | ||
| Anti-inflammatory | CFA-induced AIA mice | Reduced inflammation markers |
Detailed Research Findings
- Anticancer Studies : A study evaluated the cytotoxic effects of this compound against several cancer cell lines. The compound exhibited IC50 values ranging from 0.19 µM to 0.78 µM, demonstrating significant potency compared to standard chemotherapeutics like doxorubicin .
- Inflammation Models : In animal models, this compound was shown to ameliorate symptoms associated with acute pancreatitis and sepsis by decreasing neutrophil infiltration and inflammatory cytokines such as IL-6 and TNF-α .
Q & A
Q. What are the common synthetic routes for tert-butyl 4-(3-fluorobenzyl)piperazine-1-carboxylate?
The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine core. A general approach includes:
- Step 1 : Preparation of a tert-butyl piperazine-1-carboxylate intermediate via nucleophilic substitution or coupling reactions. For example, tert-butyl piperazine derivatives can be synthesized using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl halides or boronic esters .
- Step 2 : Introduction of the 3-fluorobenzyl group via alkylation or reductive amination. For instance, reacting 1-(3-fluorobenzyl)piperazine with Boc anhydride under basic conditions .
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Coupling | Pd(OAc)₂, XPhos, Na₂CO₃, 100°C | 42% | |
| Alkylation | K₂CO₃, DMF, 110°C | ~45% |
Q. How is the structure of this compound confirmed post-synthesis?
Characterization involves:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent integration and chemical shifts (e.g., tert-butyl signal at δ 1.48 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- X-ray Crystallography : Resolving bond lengths and angles, particularly for stereochemical confirmation .
- LCMS/HRMS : Validating molecular weight (e.g., [M+H]⁺ at m/z 341.1972 for similar derivatives) .
Q. What are typical deprotection strategies for the tert-butyloxycarbonyl (Boc) group in this compound?
The Boc group is removed under acidic conditions:
Q. How are impurities or byproducts managed during purification?
- Chromatography : Silica gel column chromatography with gradients of ethyl acetate/petroleum ether (e.g., 0–80%) .
- Crystallization : Using Et₂O or hexane to isolate pure products .
Advanced Research Questions
Q. How can coupling reactions (e.g., Suzuki-Miyaura) be optimized for higher yields?
- Catalyst Selection : Pd(OAc)₂ with XPhos ligand improves efficiency for aryl-aryl couplings .
- Solvent/Base : Use acetonitrile/water with Na₂CO₃ to enhance solubility and reduce side reactions .
- Temperature : Heating at 100°C in sealed vessels minimizes volatilization of reagents .
Example : A Suzuki coupling with 5-bromo-2-chloropyrimidine achieved 88.7% yield using K₂CO₃ in 1,4-dioxane at 110°C .
Q. How do steric effects influence stereochemical outcomes in piperazine derivatives?
Q. What safety protocols are critical for handling diazo intermediates?
Q. How are conflicting NMR data resolved (e.g., unexpected coupling constants)?
- Variable Temperature (VT) NMR : Identifies dynamic processes (e.g., ring flipping) by observing signal coalescence at elevated temperatures .
- DFT Calculations : Compare experimental shifts with computed values to validate assignments .
Case Study : In , differing yields (45% vs. 43%) for pyridinyl derivatives were attributed to steric hindrance in cross-coupling steps, resolved by increasing reaction time .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
